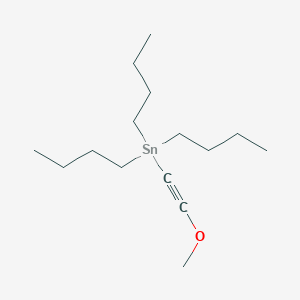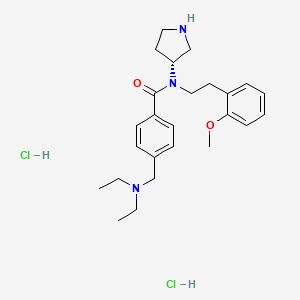
4-Hydroxy-3-(prop-2-enoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has demonstrated the synthesis and potential antibacterial activity of derivatives related to 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid. Novel ester/hybrid derivatives of 3-Hydroxy benzoic acid, which shares structural similarities with the compound , have been synthesized and tested for their antibacterial properties. These derivatives have shown promising results, suggesting a potential pathway for developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Potentiometric Titration and Molecular Analysis
Studies involving potentiometric titration of hydroxylated benzoic acids, including derivatives similar to this compound, have been conducted to understand their chemical properties better. This research, employing artificial neural network calibration, underscores the intricate behavior of these compounds in solution, offering insights into their potential applications in analytical chemistry (Aktaş & Yaşar, 2004).
Protective Group in Organic Synthesis
The use of related benzoyl compounds as protective groups in organic synthesis has been explored. Specifically, the 2-(prenyloxymethyl)benzoyl (POMB) group, derived from a related structural compound, has been applied to protect hydroxyl functions during synthesis. This highlights the versatility of benzoyl derivatives in facilitating complex organic reactions (Vatèle, 2005).
Environmental and Health Applications
Research into benzoic acid derivatives, including compounds similar to this compound, has delved into their occurrence in nature and use as food additives. This work provides a comprehensive review of the uses, human exposure, and controversy surrounding these compounds, highlighting their significance in environmental health and safety (del Olmo, Calzada, & Nuñez, 2017).
Molecularly Imprinted Polymers for Contaminant Removal
Innovative applications in removing emerging contaminants from the environment have been reported, where molecularly imprinted polymers using ionic liquids and graphene oxide composites were designed for high efficiency. This approach, involving the optimization of interactions with compounds like 4-Hydroxy benzoic acid, demonstrates the potential of such technologies in environmental remediation (Das, Wankhade, & Kumar, 2021).
Safety and Hazards
Future Directions
4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . It is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
Properties
IUPAC Name |
4-hydroxy-3-(prop-2-enoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-9(13)11-7-5-6(10(14)15)3-4-8(7)12/h2-5,12H,1H2,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDCQSUXRQXMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-[2-(1-Adamantyl)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2735697.png)


![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2735704.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2735707.png)
![2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine](/img/structure/B2735710.png)
![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2735712.png)



